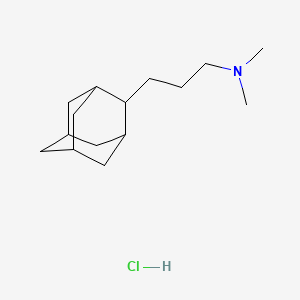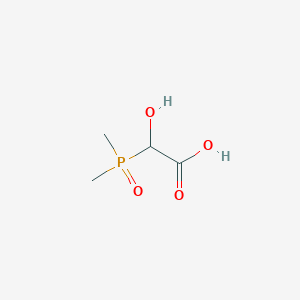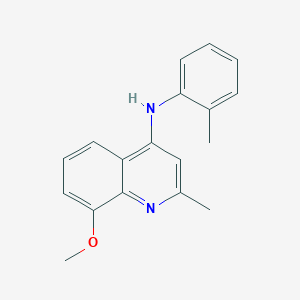
2,6-Dimethylpiperidine
描述
2,6-Dimethylpiperidine is a chemical compound with the molecular formula C₇H₁₅N. It is a derivative of piperidine, where two hydrogen atoms are replaced by methyl groups at the 2 and 6 positions. This compound exists in three stereoisomeric forms: the achiral (R,S)-isomer and the chiral (R,R)/(S,S) enantiomeric pair . It is a colorless liquid with a boiling point of 113.2°C and a density of 0.84 g/mL .
准备方法
Synthetic Routes and Reaction Conditions
The reduction process can be carried out using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation . The achiral (R,S)-isomer is the predominant product in this reaction .
Industrial Production Methods
In industrial settings, the preparation of 2,6-dimethylpiperidine involves the use of high-pressure reaction vessels and composite catalysts. For example, under nitrogen protection, 2,6-dimethylpyridine, distilled water, and a composite catalyst are added to a high-pressure reaction kettle . This method ensures efficient production of the desired compound.
化学反应分析
Types of Reactions
2,6-Dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Alkylated or acylated derivatives of this compound.
科学研究应用
2,6-Dimethylpiperidine has several applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: It serves as an intermediate in the synthesis of drugs and other bioactive molecules.
作用机制
The mechanism of action of 2,6-dimethylpiperidine involves its interaction with molecular targets through its nitrogen atom. The compound can undergo protonation, which facilitates the cleavage of the carbon-nitrogen bond. This protonation effect is more significant than methylation in promoting the activation of the carbon-nitrogen bond . The compound’s conformational properties, such as its chair conformation with equatorial methyl groups, also play a role in its reactivity .
相似化合物的比较
Similar Compounds
Piperidine: The parent compound of 2,6-dimethylpiperidine, lacking the methyl groups at the 2 and 6 positions.
2-Methylpiperidine: A derivative with a single methyl group at the 2 position.
2,2,6,6-Tetramethylpiperidine: A derivative with four methyl groups at the 2 and 6 positions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct conformational properties and reactivity. The presence of methyl groups at the 2 and 6 positions influences its chemical behavior, making it a valuable compound in various synthetic and industrial applications .
属性
IUPAC Name |
2,6-dimethylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-6-4-3-5-7(2)8-6/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGKUVSVPIIUCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
5072-45-7 (hydrochloride) | |
| Record name | Nanofin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048527 | |
| Record name | 2,6-Lupetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2,6-Dimethylpiperidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19504 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
2.56 [mmHg] | |
| Record name | 2,6-Dimethylpiperidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19504 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
504-03-0, 766-17-6 | |
| Record name | 2,6-Dimethylpiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=504-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nanofin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dimethylpiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nanofin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760379 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dimethylpiperidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63890 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dimethylpiperidine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7513 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Piperidine, 2,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Lupetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nanofin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.256 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NANOFIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/329I5805BP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The molecular formula of 2,6-Dimethylpiperidine is C7H15N, and its molecular weight is 113.20 g/mol. [, ]
A: Yes, FTIR and FT-Raman spectra have been recorded for this compound. The FTIR spectrum covers the region 4000-400 cm-1, while the FT-Raman spectrum covers 3500-50 cm-1. NMR (1H and 13C) spectral data is also available. [, , ]
A: this compound predominantly exists in a chair conformation with the two methyl groups occupying equatorial positions to minimize steric hindrance. [, , , ]
A: Introducing bulky substituents on the nitrogen atom, such as N-formyl or N-nitroso groups, can lead to significant conformational changes. In these cases, the molecule may adopt a flattened boat conformation to alleviate A1,3-strain between the substituent and the adjacent methyl groups. []
A: Yes, this compound can be used to synthesize various derivatives, including N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives with potential antimicrobial activity. [, ]
A: Yes, polymer-supported amino alcohols derived from this compound have been successfully employed as chiral ligands in the enantioselective addition of diethylzinc to aldehydes. The cis-2,6-dimethylpiperidine moiety plays a crucial role in achieving high enantioselectivity. []
A: Yes, the hydroboration of N-allyl-cis-2,6-dimethylpiperidine with HB(C6F5)2 leads to a frustrated Lewis pair system. This system can activate small molecules like H2 and CO, demonstrating its potential for metal-free catalysis. [, ]
A: this compound can be protonated in water, and its equilibrium constant of protonation has been experimentally determined at different temperatures. This information is valuable for understanding its behavior in aqueous solutions, such as those relevant to CO2 capture. []
A: The vapor pressure of cis-2,6-dimethylpiperidine has been experimentally determined in a range of temperatures and pressures (0.2 Pa to 75 kPa and 273 K to 365 K). This data allows for the calculation of thermodynamic properties, like the enthalpy of vaporization. []
A: Studies on α-[(diarylmethoxy)methyl]-1-piperidineethanols showed that the this compound group is essential for optimal antiarrhythmic activity and duration of action in the coronary artery ligated dog model. [, ]
A: N-substitution can significantly influence the biological activity of this compound. For instance, N-(benzothiazol-2-yl)-2-(2,6-dimethylpiperidin-1-yl)acetamide derivatives displayed promising antifungal activity, highlighting the impact of substituents on the nitrogen atom. []
A: Yes, this compound is a key component in various photosensitive materials. For example, it's incorporated into photobase generators like N-{[(4,5-dimethoxy-2-nitrobenzyl)oxy]carbonyl}-2,6-dimethylpiperidine (DNCDP) used in negative-type photosensitive polyimide (PSPI) formulations. These materials have applications in microelectronics as buffer coat materials and in the creation of high-resolution patterns. [, , , , ]
A: Yes, this compound can coordinate to various metal ions, including copper(II), nickel(II), nickel(III), and copper(III). The resulting complexes have been characterized by spectroscopic and magnetic studies, revealing insights into their structures and properties. [, , ]
A: Yes, the two methyl groups in this compound can create steric hindrance, influencing the geometry and stability of the metal complexes formed. For example, with copper(II) chlorobenzoates, this compound forms a polymeric square pyramidal structure, unlike other substituted piperidine ligands, which form binuclear complexes. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[3-(4-Chlorophenyl)-5-methoxyphenyl]acetic acid](/img/structure/B1222172.png)





![2-[[[2-[(2-Aminoethyl)amino]ethyl]amino]methyl]phenol](/img/structure/B1222181.png)





